molecular formula C22H24ClN5O2S B286089 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide

3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No. B286089
M. Wt: 458 g/mol
InChI Key: HSJYKHZEANYKPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key mediator of B-cell receptor signaling and is involved in the pathogenesis of various B-cell malignancies. TAK-659 has shown promising results in pre-clinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide targets the BTK enzyme, which is a key mediator of B-cell receptor signaling. BTK is involved in the activation of downstream pathways, including the PI3K-Akt and NF-kB pathways, which are important for B-cell survival and proliferation. Inhibition of BTK by 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide leads to decreased activation of these pathways and ultimately, cell death.
Biochemical and Physiological Effects:
3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide has been shown to have potent anti-tumor activity in pre-clinical models of B-cell malignancies. In addition, 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide has been shown to inhibit B-cell receptor signaling and downstream pathways, leading to decreased proliferation and survival of B-cells. 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide in lab experiments include its potent anti-tumor activity and its ability to inhibit B-cell receptor signaling and downstream pathways. However, one limitation of using 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is its complex synthesis method, which may limit its availability for some researchers.

Future Directions

There are several future directions for the development and use of 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide. These include:
1. Clinical Trials: 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is currently being evaluated in clinical trials for the treatment of B-cell malignancies. The results of these trials will provide important information on the safety and efficacy of 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide in humans.
2. Combination Therapies: 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide has shown promising results in combination with other therapies, including chemotherapy and immunotherapy. Further studies are needed to determine the optimal combination regimens for the treatment of B-cell malignancies.
3. Resistance Mechanisms: Resistance to BTK inhibitors, including 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide, can develop over time. Further studies are needed to identify the mechanisms of resistance and to develop strategies to overcome it.
4. Other Indications: BTK inhibitors, including 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide, have shown potential for the treatment of other diseases, including autoimmune disorders and graft-versus-host disease. Further studies are needed to evaluate the efficacy of 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide in these indications.
Conclusion:
3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is a small molecule inhibitor that targets the BTK enzyme and has shown promising results in pre-clinical models of B-cell malignancies. 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is currently being evaluated in clinical trials for the treatment of B-cell malignancies and has potential for use in combination with other therapies and in other indications. Further studies are needed to fully evaluate the safety and efficacy of 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide and to identify strategies to overcome resistance mechanisms.

Synthesis Methods

The synthesis of 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The synthesis route is complex and involves the use of various reagents and solvents. The detailed synthesis method is beyond the scope of this paper but can be found in the literature.

Scientific Research Applications

3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide has been extensively studied in pre-clinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide has also been shown to inhibit B-cell receptor signaling and downstream pathways, leading to cell death and decreased proliferation.

properties

Molecular Formula

C22H24ClN5O2S

Molecular Weight

458 g/mol

IUPAC Name

3-chloro-N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C22H24ClN5O2S/c1-4-28-19(12-24-21(30)16-6-5-7-17(23)11-16)26-27-22(28)31-13-20(29)25-18-10-14(2)8-9-15(18)3/h5-11H,4,12-13H2,1-3H3,(H,24,30)(H,25,29)

InChI Key

HSJYKHZEANYKPZ-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C)C)CNC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C)C)CNC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.